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Abstract
(Z)-SU5614 is a potent, cell-permeable small molecule that functions as an ATP-competitive

inhibitor of multiple receptor tyrosine kinases (RTKs). Primarily recognized for its robust

inhibition of FMS-like tyrosine kinase 3 (FLT3), it also demonstrates significant activity against

c-KIT, Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth

Factor Receptor (PDGFR). Its ability to block key signaling pathways involved in cell

proliferation, survival, and angiogenesis has positioned it as a valuable tool in cancer research,

particularly in the context of Acute Myeloid Leukemia (AML). This document provides a

comprehensive overview of the chemical structure, physicochemical properties, biological

activity, and key experimental methodologies related to (Z)-SU5614.

Chemical Structure and Physicochemical Properties
(Z)-SU5614, a chlorinated derivative of SU5416 (Semaxanib), is an indolinone-based

compound. Its structure features a 5-chlorooxindole core linked to a 3,5-dimethyl-1H-pyrrol-2-

yl)methylene group, with the (Z) isomer being the specified conformation.
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Identifier Value Source(s)

IUPAC Name

(3Z)-5-chloro-3-[(3,5-dimethyl-

1H-pyrrol-2-

yl)methylidene]-1,3-dihydro-

2H-indol-2-one

[1][2]

Molecular Formula C₁₅H₁₃ClN₂O [1][2][3][4]

Molecular Weight 272.73 g/mol [2][3][4]

CAS Number 1055412-47-9 [1][4]

Appearance Orange-red solid [5]

SMILES
CC1=CC(=C(N1)/C=C\2/C3=C

(C=CC(=C3)Cl)NC2=O)C
[2]

InChIKey
XLBQNZICMYZIQT-

GHXNOFRVSA-N
[1][2]

Table 1: Chemical Identifiers for (Z)-SU5614

Solvent Solubility Source(s)

DMSO
≥27.3 mg/mL (approx. 100

mM)
[4]

DMF 15 mg/mL [1]

Ethanol Insoluble / 0.25 mg/mL [1][4]

Water Insoluble [4]

Table 2: Solubility Profile of (Z)-SU5614

Biological Activity and Mechanism of Action
(Z)-SU5614 functions by competitively binding to the ATP-binding pocket of the kinase domain

on susceptible RTKs. This action prevents the phosphorylation and subsequent activation of
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the receptor, thereby blocking downstream signaling cascades crucial for cell growth and

survival.[5] The primary targets of SU5614 are key drivers in oncogenesis and angiogenesis.

The compound has a dual mode of action:

Direct Anti-leukemic Effect: By inhibiting constitutively active FLT3 and c-KIT receptors on

cancer cells, SU5614 induces growth arrest, cell cycle arrest, and apoptosis.[3][6][7] This is

particularly relevant in AML subtypes where activating mutations in FLT3 are prevalent.[7]

Anti-angiogenic Effect: Through the inhibition of VEGFR-2 on endothelial cells, SU5614 can

disrupt the formation of new blood vessels, a process critical for tumor growth and

metastasis.[6]

Biochemical studies show that SU5614 effectively down-regulates the hyperphosphorylated

state of the FLT3 receptor and its downstream signaling targets, including STAT3, STAT5, and

MAPK.[7]
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Figure 1. Mechanism of Action of (Z)-SU5614 on RTK Signaling.

Inhibitory Activity
The inhibitory concentration (IC₅₀) of (Z)-SU5614 has been determined against several kinases

in both cell-free and cell-based assays.
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Target Kinase
Assay Type / Cell

Line
IC₅₀ Value (nM) Source(s)

FLT3

(autophosphorylation)
Leukemic Cell Lines 10 [8]

FLT3 (constitutively

active)

Ba/F3 & AML Cell

Lines
150 - 650 [1]

c-KIT In vitro 30 [1]

PDGFRβ In vitro 360 [1]

VEGFR In vitro 460 [1]

VEGFR-2 (Flk-1) Cell-free assay 170 [9]

VEGFR-2 (Flk-1) Cell-free assay 1200 [5]

PDGF Cell-free assay 2900 [5]

VEGF-driven

Mitogenesis
HUVECs ≤ 680 [5]

Table 3: IC₅₀ Values of (Z)-SU5614 for Key Kinase Targets

Experimental Protocols
The following sections describe representative protocols for assays commonly used to

characterize the activity of (Z)-SU5614. These are intended as a guide and may require

optimization based on the specific cell line and laboratory conditions.

Cell Viability / Cytotoxicity Assay (MTT-Based)
This protocol outlines a method to determine the effect of SU5614 on the metabolic activity of

cancer cells, which is a proxy for cell viability.
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Preparation

Treatment

Assay

Analysis

1. Seed cells in a 96-well plate
(e.g., 5,000-10,000 cells/well)

2. Incubate for 24h to allow attachment

3. Prepare serial dilutions of (Z)-SU5614

4. Treat cells and incubate
(e.g., 48-72 hours)

5. Add MTT solution (0.5 mg/mL final conc.)

6. Incubate for 2-4 hours at 37°C

7. Solubilize formazan crystals with DMSO

8. Read absorbance at 570 nm

9. Calculate % viability vs. control
and determine IC₅₀

Click to download full resolution via product page

Figure 2. Workflow for a Representative MTT Cell Viability Assay.
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Methodology:

Cell Seeding: Plate cells (e.g., MV4-11, Kasumi-1) in a 96-well flat-bottom plate at a pre-

determined optimal density (typically 5x10³ to 1x10⁴ cells/well) in 100 µL of complete culture

medium. Incubate for 24 hours at 37°C, 5% CO₂.[10]

Compound Preparation: Prepare a 10 mM stock solution of (Z)-SU5614 in DMSO. Create a

series of 2X working concentrations by serially diluting the stock solution in culture medium.

Cell Treatment: Remove the existing medium from the cells and add 100 µL of the SU5614

working solutions (or vehicle control, e.g., 0.1% DMSO) to the appropriate wells. Incubate for

the desired exposure time (e.g., 48 or 72 hours).

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4

hours at 37°C until purple formazan crystals are visible.[11]

Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to

dissolve the crystals. Mix thoroughly by gentle pipetting.[10]

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Analysis: Normalize the data to the vehicle-treated control wells (representing 100% viability)

and plot the percent viability against the logarithm of the SU5614 concentration. Calculate

the IC₅₀ value using non-linear regression analysis.

In Vitro Kinase Inhibition Assay
This protocol describes a general method for measuring the direct inhibitory effect of SU5614

on the catalytic activity of a purified kinase, such as FLT3 or VEGFR-2. Luminescence-based

assays that quantify ATP consumption (e.g., ADP-Glo™) are common.

Methodology:

Reagent Preparation: Prepare kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM

MgCl₂, 0.1 mg/mL BSA, 50 µM DTT). Dilute the purified kinase enzyme and its specific

substrate peptide in this buffer.

Reaction Setup: In a 384-well plate, add:
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1 µL of (Z)-SU5614 dilution (in buffer with DMSO) or vehicle control.

2 µL of kinase enzyme solution.

2 µL of substrate/ATP mixture.

Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60-120

minutes) to allow the enzymatic reaction to proceed.

ATP Depletion: Add 5 µL of a reagent (e.g., ADP-Glo™ Reagent) to all wells to terminate the

kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room

temperature.

Signal Generation: Add 10 µL of a detection reagent that converts the newly formed ADP

back to ATP, which is then used by a luciferase to generate a luminescent signal. Incubate

for 30-60 minutes at room temperature.

Data Acquisition: Measure luminescence using a plate reader. The signal intensity is directly

proportional to the kinase activity.

Analysis: Normalize the data to control reactions (no inhibitor for 0% inhibition, no enzyme

for 100% inhibition). Plot percent inhibition against SU5614 concentration to determine the

IC₅₀ value.

Conclusion
(Z)-SU5614 is a well-characterized multi-targeted tyrosine kinase inhibitor with significant

preclinical activity against hematological malignancies and solid tumors. Its defined mechanism

of action, targeting critical RTKs like FLT3, c-KIT, and VEGFR, makes it an indispensable

research tool for studying oncogenic signaling and angiogenesis. The data and protocols

summarized in this guide provide a foundational resource for scientists investigating the

therapeutic potential and cellular effects of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1684612?utm_src=pdf-body
https://www.benchchem.com/product/b1684612?utm_src=pdf-body
https://www.benchchem.com/product/b1684612?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684612?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. caymanchem.com [caymanchem.com]

2. SU 5614 | C15H13ClN2O | CID 6536806 - PubChem [pubchem.ncbi.nlm.nih.gov]

3. medchemexpress.com [medchemexpress.com]

4. apexbt.com [apexbt.com]

5. SU5614 [sigmaaldrich.com]

6. The protein tyrosine kinase inhibitor SU5614 inhibits VEGF-induced endothelial cell
sprouting and induces growth arrest and apoptosis by inhibition of c-kit in AML cells -
PubMed [pubmed.ncbi.nlm.nih.gov]

7. The protein tyrosine kinase inhibitor SU5614 inhibits FLT3 and induces growth arrest and
apoptosis in AML-derived cell lines expressing a constitutively activated FLT3 - PubMed
[pubmed.ncbi.nlm.nih.gov]

8. SU5416 and SU5614 inhibit kinase activity of wild-type and mutant FLT3 receptor tyrosine
kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

9. selleckchem.com [selleckchem.com]

10. benchchem.com [benchchem.com]

11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

To cite this document: BenchChem. [(Z)-SU5614: A Technical Guide to a Multi-Targeted
Tyrosine Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1684612#z-su5614-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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